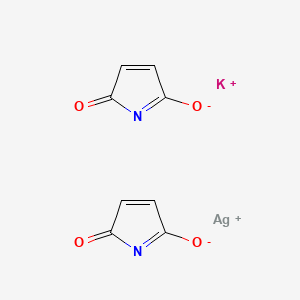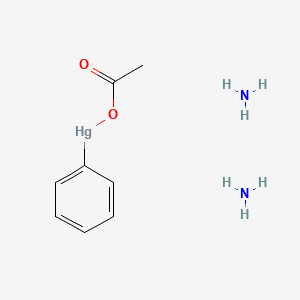
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is a chemical compound with the molecular formula C8H15HgN2O2 It is a coordination complex where mercury is bonded to an acetate group, two ammine ligands, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- typically involves the reaction of phenylmercury acetate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{PhHg(OAc)} + 2 \text{NH}_3 \rightarrow \text{Hg(OAc)(NH}_3\text{)}_2\text{Ph} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-.
化学反应分析
Types of Reactions
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the compound to lower oxidation states of mercury.
Substitution: Ligand substitution reactions can replace the acetate or ammine ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
科学研究应用
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- exerts its effects involves its ability to coordinate with other molecules. The mercury center can form bonds with various ligands, influencing the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the ammine ligands.
Mercury(II) acetate: Contains mercury bonded to two acetate groups.
Phenylmercury chloride: Contains a chloride ligand instead of acetate and ammine ligands.
Uniqueness
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of both acetate and ammine ligands, along with the phenyl group, makes it a versatile compound for various applications.
属性
CAS 编号 |
68201-97-8 |
|---|---|
分子式 |
C8H14HgN2O2 |
分子量 |
370.80 g/mol |
IUPAC 名称 |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
InChI 键 |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


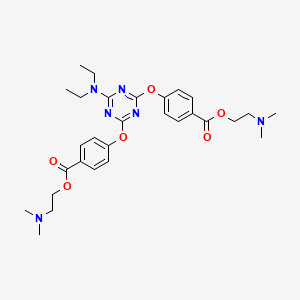
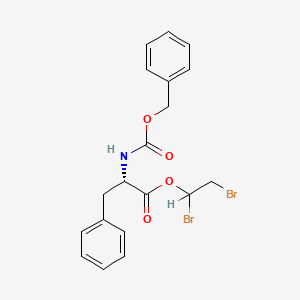
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
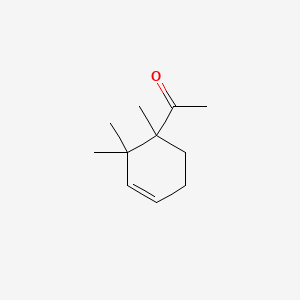


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
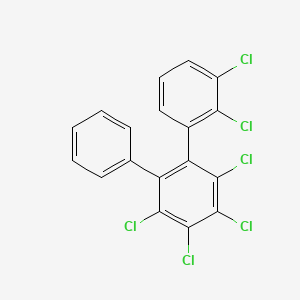
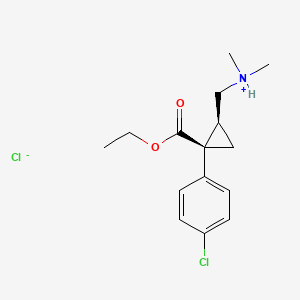
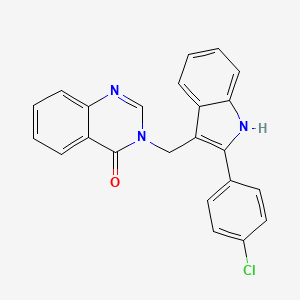
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

